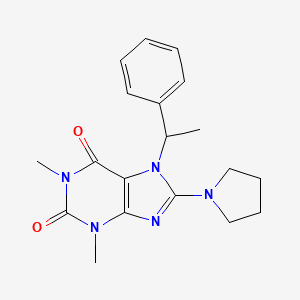

1,3-dimethyl-7-(1-phenylethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-dimethyl-7-(1-phenylethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as SCH 23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in 1982 by scientists at Schering-Plough Research Institute as a potential treatment for schizophrenia. Since then, it has been widely used in scientific research to study the role of dopamine receptors in various physiological and pathological processes.

Wissenschaftliche Forschungsanwendungen

Novel Multicomponent Synthesis Techniques

Research highlights efficient synthesis methods involving 1,3-dimethyl-7-(1-phenylethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione derivatives. For example, a study demonstrated a novel synthesis of pyridine-pyrimidines and their derivatives catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica under microwave irradiation and solvent-free conditions (Rahmani et al., 2018).

Interactions and Hydrogen Bonding Studies

Another avenue of research explores the interactions and hydrogen bonding properties of compounds related to this compound. For instance, the interaction between uracil-6-ylhetarenium salts and cross-conjugated uracilylbetaines was examined, revealing insights into π-interactions and hydrogen bonding (Schmidt et al., 1999).

Pharmacological Potential

Significant research has been conducted on the pharmacological potential of derivatives of this compound. A study on arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment highlighted the synthesis, in vitro, and in vivo pharmacological evaluation of these compounds, identifying several with potent pre- and postsynaptic 5-HT(1A) receptor antagonistic activities (Jurczyk et al., 2004).

Synthesis and Structural Studies

The synthesis and structural analysis of compounds within the same chemical family provide insights into their potential applications. For example, the synthesis and structural study of amidrazone derived pyrrole-2,5-dione derivatives were conducted to explore their anti-inflammatory properties, demonstrating the synthesis of new derivatives and their structural and biological evaluation (Paprocka et al., 2022).

Eigenschaften

IUPAC Name |

1,3-dimethyl-7-(1-phenylethyl)-8-pyrrolidin-1-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2/c1-13(14-9-5-4-6-10-14)24-15-16(20-18(24)23-11-7-8-12-23)21(2)19(26)22(3)17(15)25/h4-6,9-10,13H,7-8,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESUXQVXSJSQCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C3=C(N=C2N4CCCC4)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2466486.png)

![(7-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2466488.png)

![1-(2-chloro-6-fluorobenzyl)-3'-phenyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2466490.png)

![1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one hydrochloride](/img/structure/B2466491.png)

![6-Ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2466496.png)

![Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2466498.png)

![2-methyl-N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2466502.png)